5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Description
Properties
IUPAC Name |
5-bromo-1,4,6-trimethyl-2,3-dihydropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-6-8-4-5-13(3)10(8)12-7(2)9(6)11/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRNRIWUVJAXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=C1Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1,4,6-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
The most widely reported method for synthesizing the target compound involves the bromination of 1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine using N-bromosuccinimide (NBS). This reaction exploits the electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the 5-position of the pyrrolo[2,3-B]pyridine core.
Reaction Conditions and Optimization
The bromination is typically conducted in anhydrous dichloromethane (DCM) at room temperature. NBS serves as both the brominating agent and a mild oxidizer, ensuring regioselectivity and minimizing side reactions. Key parameters include:
- Solvent : Dichloromethane (polar aprotic solvent) facilitates even distribution of NBS and stabilizes intermediates.
- Temperature : Room temperature (20–25°C) prevents thermal decomposition of the sensitive pyrrolopyridine scaffold.
- Reaction Time : 12–24 hours, depending on the scale and purity of the precursor.
Reported yields for this method range from 82.0% to 84.0% , as documented in synthetic route analyses. The variance in yields is attributed to differences in precursor purity and subtle adjustments in stoichiometry.
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| NBS | DCM | 25°C | 12 | 84.0 | |
| NBS | DCM | 20°C | 24 | 82.0 |
Regioselectivity and Substituent Effects
The 5-position bromination is governed by the electronic and steric influence of the methyl substituents at positions 1, 4, and 6. The 1-methyl group directs electrophilic attack to the 5-position via inductive effects, while the 4- and 6-methyl groups hinder alternative substitution sites. This regioselectivity contrasts with unsubstituted pyrrolo[2,3-B]pyridines, where bromination predominantly occurs at the 3-position.
Mechanistic Insights
- Electrophilic Attack : NBS generates a bromonium ion (Br⁺), which interacts with the electron-rich aromatic system.
- Directed Substitution : The 1-methyl group activates the 5-position through electron-donating effects, stabilizing the transition state.
- Steric Hindrance : Methyl groups at 4 and 6 impede access to adjacent positions, further favoring 5-bromination.
Alternative Bromination Strategies
While NBS is the reagent of choice, other brominating agents have been explored in analogous systems:
Scalability and Industrial Considerations
Industrial-scale production of 5-bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine necessitates modifications to laboratory protocols:
- Continuous Flow Reactors : Enhance heat and mass transfer, improving yield consistency.
- In-line Purification : Chromatography or crystallization steps are integrated to meet pharmaceutical-grade purity standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes like signal transduction and gene expression .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Bromine at position 5 is conserved in all listed compounds, enabling further functionalization (e.g., Suzuki-Miyaura coupling in ). Methyl groups at positions 1, 4, and 6 (target compound) enhance steric protection compared to analogs with fewer methyl groups. Ethynyl (C≡CPh) or nitro (NO₂) groups at position 3 increase electronic complexity and reactivity .
- Synthetic Flexibility :
Table 2: Physicochemical and Functional Properties
Key Observations:
- Lipophilicity : Methyl groups in the target compound increase LogP (2.8), favoring membrane permeability but reducing aqueous solubility.
- Biological Relevance: Ethynyl-substituted analogs exhibit potent kinase inhibition due to π-π stacking and hydrogen bonding with residues like Asp641 in FGFR1 . Nitro derivatives serve as precursors for amino groups, enabling further derivatization into bioactive molecules (e.g., nicotinamide conjugates in ).
Biological Activity
5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of 241.1 g/mol. The presence of bromine and multiple methyl groups contributes to its unique properties and potential biological activities.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 241.1 g/mol |
| CAS Number | 627098-12-8 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Studies have shown that derivatives of pyrrolopyridine compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and HCT116 .
- Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been investigated for its ability to inhibit CDK2 and CDK9, which are crucial for cell cycle regulation. The reported IC50 values for related compounds are approximately 0.36 µM for CDK2 and 1.8 µM for CDK9 .
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of pyrrolo[2,3-b]pyridine derivatives, it was found that compounds similar to this compound significantly reduced cell viability in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Selectivity in Kinase Inhibition
Another study focused on the selectivity of pyrrolo[2,3-b]pyridine derivatives as inhibitors of CDKs. The compound exhibited a remarkable selectivity profile with a significant preference for CDK2 over CDK9, indicating its potential as a targeted therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to its interaction with specific protein targets involved in cell proliferation and survival pathways. The bromine atom and the methyl groups enhance its binding affinity to these targets.
Q & A
Q. What are the most reliable synthetic routes for 5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine?
The compound can be synthesized via Fischer indole cyclization , which efficiently constructs the pyrrolo[2,3-b]pyridine core. For example, polyphosphoric acid promotes cyclization of substituted hydrazines with ketones, yielding the 5-bromo-7-azaindole scaffold with alkyl/aryl substituents . Alternative methods include Suzuki-Miyaura cross-coupling to introduce aryl groups at the 5-position using 5-bromo precursors (e.g., 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) and boronic acids under Pd catalysis .
Q. How is the structural integrity of this compound verified post-synthesis?
Multinuclear NMR spectroscopy (e.g., H, C) is critical for confirming regiochemistry and substituent positions. For instance, H NMR of 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde shows distinct peaks for the aldehyde proton (δ 10.03 ppm) and tosyl methyl group (δ 2.37 ppm) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (where feasible) further validate molecular geometry .
Advanced Research Questions
Q. How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions?
The 5-bromo group acts as a versatile handle for functionalization. In Sonogashira coupling , it reacts with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis to yield 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (51% yield) . The bromine’s electronegativity enhances oxidative addition kinetics in Pd-mediated reactions, enabling selective modifications for SAR studies .
Q. What strategies optimize the compound’s activity as a kinase inhibitor?
Structure-based design focuses on the 5-position for hydrogen bonding with kinase hinge regions. For FGFR1 inhibition, introducing a trifluoromethyl group at C5 improves binding to Gly485, while hydrophobic substituents (e.g., 3,4-dimethoxyphenyl) enhance interactions with the back pocket . Computational docking (e.g., using AutoDock Vina) guides substitutions to balance steric effects and electronic complementarity .
Q. How can conflicting yields in halogenation reactions be resolved?
Discrepancies in iodination yields (e.g., 92% for 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine vs. lower yields in other protocols) arise from solvent polarity and catalyst loading. Using acetone as a solvent with N-iodosuccinimide minimizes side reactions, while anhydrous THF ensures NaH-mediated tosylation proceeds efficiently (95% yield) . Systematic screening of bases (e.g., KCO vs. CsCO) and Pd catalysts (e.g., Pd(PPh) vs. PdCl) is recommended .
Q. What computational methods predict the compound’s binding affinity for bromodomains?
Molecular dynamics simulations and density functional theory (DFT) analyze interactions with BET bromodomains. For analogs like ABBV-744, simulations reveal that the 1H-pyrrolo[2,3-c]pyridine core forms π-π stacking with Tyr97 and hydrogen bonds with Asp144 in BD2, explaining domain selectivity . QM/MM hybrid methods optimize substituent orientations to maximize van der Waals contacts .
Data Contradiction Analysis
Q. Why do synthetic yields vary across similar Suzuki-Miyaura reactions?
Variations arise from substrate electronic effects and catalyst poisoning . For example, electron-deficient boronic acids (e.g., 4-CF-phenyl) yield higher conversions (87%) than electron-rich analogs (74%) due to faster transmetallation . Contradictions in Pd catalyst performance (e.g., Pd(OAc) vs. PdCl) highlight the need for pre-catalyst activation studies .
Methodological Best Practices
- Purification : Use silica gel chromatography with gradients of heptane/EtOAc (8:2 to 7:3) for intermediates .
- Reaction Monitoring : Employ TLC with UV visualization for real-time tracking of cross-coupling progress .
- Scale-up : For gram-scale syntheses, replace THF with toluene/EtOH (3:1) to improve solubility and reduce costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
